4-Amino-3-methylbenzaldehyde
Overview
Description
4-Amino-3-methylbenzaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylaniline with formic acid and formaldehyde under acidic conditions. Another method includes the oxidation of 4-amino-3-methyltoluene using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or diazonium salts under controlled temperatures.
Major Products Formed
Oxidation: 4-Amino-3-methylbenzoic acid.
Reduction: 4-Amino-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-3-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-amino-3-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. These imines can further react to form more complex structures. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
4-Amino-2-methylbenzaldehyde: Similar structure but with the methyl group at the 2-position.
4-Amino-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
4-Amino-3-methylbenzaldehyde is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Biological Activity
4-Amino-3-methylbenzaldehyde, a compound with significant potential in various fields, has garnered attention for its biological activities. This article explores its antimicrobial, antioxidant, and potential therapeutic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic aldehyde characterized by an amino group and a methyl group attached to the benzene ring. Its structure allows it to participate in various chemical reactions, particularly the formation of Schiff bases with amines, which is crucial for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have tested its effectiveness against various bacterial strains, revealing significant inhibition of growth.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µM |
Escherichia coli | 100 µM |
Pseudomonas aeruginosa | 75 µM |
These results indicate that the compound can inhibit both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
2. Antioxidant Activity
The antioxidant potential of this compound has been assessed using the DPPH assay, a common method for evaluating free radical scavenging activity. The compound showed a dose-dependent increase in antioxidant activity.
Table 2: Antioxidant Activity of this compound
Concentration (µM) | % Inhibition |
---|---|
50 | 30% |
100 | 55% |
200 | 80% |
The results suggest that higher concentrations enhance its ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to its ability to interact with biological molecules through various mechanisms:
- Formation of Schiff Bases : The aldehyde group reacts with amines to form imines, which can influence cellular processes.
- Hydrogen Bonding : The amino group can form hydrogen bonds with nucleic acids and proteins, potentially affecting their functions.
These interactions are critical for its antimicrobial and antioxidant activities .
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to inhibit bacterial growth effectively at concentrations lower than traditional antibiotics. This suggests its potential as an alternative therapeutic agent in treating resistant infections .
Case Study 2: Antioxidant Applications
Another research focused on the application of this compound in food preservation due to its antioxidant properties. It was incorporated into food matrices, showing significant reduction in oxidative spoilage compared to controls without the compound .
Properties
IUPAC Name |
4-amino-3-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJFFCXQIQIRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308469 | |
Record name | 4-Amino-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61594-83-0 | |
Record name | 4-Amino-3-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61594-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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